molecular formula C10H7ClO3S B3075256 1-Hydroxynaphthalene-2-sulfonyl chloride CAS No. 102879-07-2

1-Hydroxynaphthalene-2-sulfonyl chloride

Cat. No. B3075256
CAS RN: 102879-07-2
M. Wt: 242.68 g/mol
InChI Key: YNTWZNKNUFKRRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Hydroxynaphthalene-2-sulfonyl chloride (1-HNSCl) is an organosulfur compound with a wide range of applications in the scientific field. It is a versatile reagent used in the synthesis of various compounds, and has been used in numerous scientific research applications.

Scientific Research Applications

1-Hydroxynaphthalene-2-sulfonyl chloride has been used in various scientific research applications, such as the synthesis of new compounds, the preparation of dyes, and the synthesis of pharmaceuticals. It has also been used in the synthesis of heterocyclic compounds, such as quinolines and pyridines, and in the preparation of polymers and polypeptides. It has also been used in the synthesis of organic compounds, such as amines, alcohols, and esters.

Mechanism of Action

1-Hydroxynaphthalene-2-sulfonyl chloride acts as an electrophilic reagent, which means it can react with nucleophilic compounds. It reacts with the nucleophilic atom of the compound to form a new bond, resulting in the formation of a new product. This reaction is known as a substitution reaction.
Biochemical and Physiological Effects
1-Hydroxynaphthalene-2-sulfonyl chloride has been used in various biochemical and physiological studies. It has been used to study the effects of various hormones on the body, as well as to study the effects of various drugs on the body. It has also been used to study the effects of various environmental pollutants on the body.

Advantages and Limitations for Lab Experiments

1-Hydroxynaphthalene-2-sulfonyl chloride is a versatile reagent that is relatively easy to synthesize and use. It is relatively stable, and does not react with most other compounds. However, it is highly reactive and can cause explosions if not handled properly. It is also toxic and should be handled with care.

Future Directions

1-Hydroxynaphthalene-2-sulfonyl chloride has numerous potential applications in the scientific field. It can be used in the synthesis of new compounds, the preparation of dyes, and the synthesis of pharmaceuticals. It can also be used in the study of hormones, drugs, and environmental pollutants. Furthermore, it can be used in the synthesis of heterocyclic compounds and polymers. Finally, it can be used in the synthesis of organic compounds, such as amines, alcohols, and esters.

properties

IUPAC Name

1-hydroxynaphthalene-2-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClO3S/c11-15(13,14)9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6,12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNTWZNKNUFKRRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2O)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Hydroxynaphthalene-2-sulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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